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molecular formula C4H2D6N2O B1148588 2-Oxopiperazine-3,3,5,5,6,6-d6 CAS No. 1219803-71-0

2-Oxopiperazine-3,3,5,5,6,6-d6

Cat. No. B1148588
M. Wt: 106.1560907
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Procedure details

diacetoxypalladium (11.21 mg, 0.05 mmol) and (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (28.9 mg, 0.05 mmol) were dissolved in toluene (0.5 mL) under nitrogen. Stirred at 50C for 30min. sodium 2-methylpropan-2-olate (96 mg, 1.00 mmol) and piperazin-2-one (50 mg, 0.50 mmol) were added to a second microwave vial and inerted with nitrogen. 1-bromo-4-fluorobenzene (0.110 mL, 1.00 mmol) and toluene (0.500 mL) were added. The catalyst solution wad added to the reaction mixture and the resulting solution was stirred at 100C for 1h in the microwave. No reaction. Heated to 150C for 1h, still no reaction, the reaction was discarded.
Quantity
0.000999 mol
Type
reagent
Reaction Step One
Quantity
0.0005 L
Type
solvent
Reaction Step Two
Quantity
0.000499 mol
Type
reactant
Reaction Step Three
Quantity
0.000999 mol
Type
reactant
Reaction Step Four
Quantity
4.99e-05 mol
Type
catalyst
Reaction Step Five
Quantity
4.99e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
449
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.000999 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.0005 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.000499 mol
Type
reactant
Smiles
C1CNC(=O)CN1
Step Four
Name
Quantity
0.000999 mol
Type
reactant
Smiles
C1=CC(=CC=C1F)Br
Step Five
Name
Quantity
4.99e-05 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
4.99e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1CN(CC(=O)N1)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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